
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
説明
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, commonly known as MTTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MTTF is a furohydrazide derivative that has shown promising results in the inhibition of various enzymes and receptors, making it a potential candidate for drug development. In
作用機序
MTTF exerts its effects by binding to the active site of enzymes and receptors, inhibiting their activity. The furohydrazide moiety of MTTF is responsible for its binding to enzymes, while the thienylmethylene moiety is responsible for its binding to receptors. MTTF has been shown to bind to enzymes and receptors with high affinity, making it a potent inhibitor.
Biochemical and Physiological Effects:
MTTF has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by MTTF results in increased levels of acetylcholine in the brain, leading to improved cognitive function. Inhibition of tyrosinase by MTTF results in decreased melanin production, leading to the potential treatment of hyperpigmentation disorders. Inhibition of α-glucosidase by MTTF results in decreased glucose absorption, leading to the potential treatment of diabetes. Inhibition of cancer cell proliferation by MTTF results in decreased tumor growth, leading to the potential treatment of cancer.
実験室実験の利点と制限
MTTF has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MTTF also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of MTTF. One potential direction is the optimization of the synthesis method to increase the yield and purity of MTTF. Another potential direction is the identification of new targets for MTTF inhibition, leading to the potential treatment of new diseases. Additionally, the development of new formulations of MTTF that increase its solubility and reduce its toxicity could lead to its potential use in clinical settings. Finally, the development of new methods for the delivery of MTTF to specific tissues could increase its efficacy and reduce its side effects.
科学的研究の応用
MTTF has been extensively studied for its potential applications in various fields of research. In the field of medicine, MTTF has shown promising results in the inhibition of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, making it a potential candidate for the treatment of Alzheimer's disease, melanoma, and diabetes, respectively. MTTF has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. In the field of agriculture, MTTF has shown potential as a herbicide, as it inhibits the growth of various weed species. In the field of environmental science, MTTF has shown potential as a water treatment agent, as it can remove heavy metal ions from water.
特性
IUPAC Name |
2-methyl-N-[(E)-thiophen-2-ylmethylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-10(4-5-15-8)11(14)13-12-7-9-3-2-6-16-9/h2-7H,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLTVYQXFFVHE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




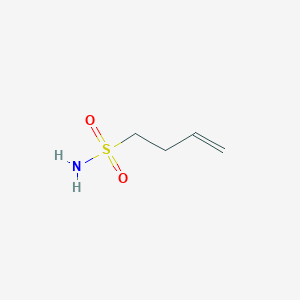
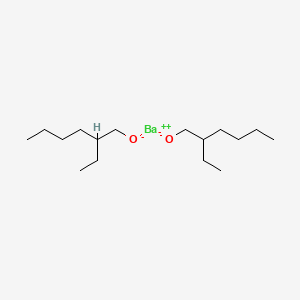

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

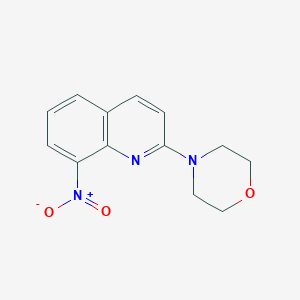
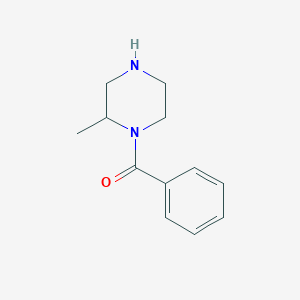
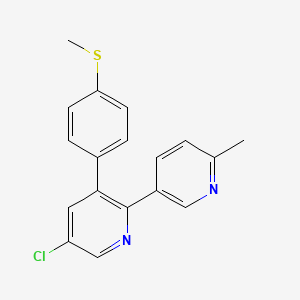
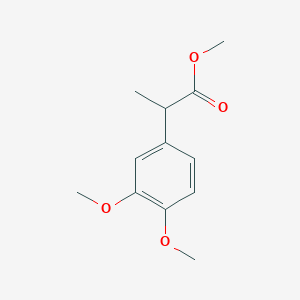
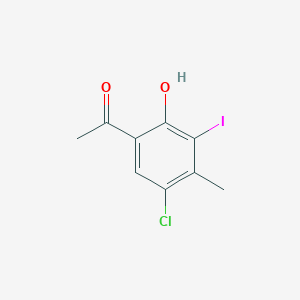
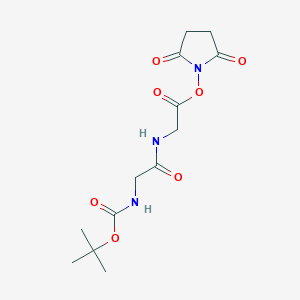

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)